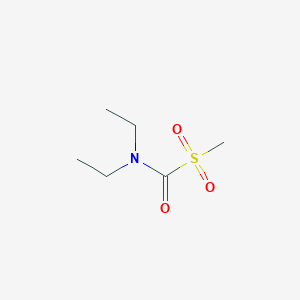

Sulfone de S-méthyl-N,N-diéthylthiocarbamate

Vue d'ensemble

Description

S-Methyl-N,N-diethylthiocarbamate Sulfone: is a metabolite of Disulfiram, a drug commonly used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol. This compound is known for its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes .

Applications De Recherche Scientifique

S-Methyl-N,N-diethylthiocarbamate Sulfone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

Biology: Studied for its role in inhibiting aldehyde dehydrogenase, which is important in the metabolism of aldehydes in biological systems.

Mécanisme D'action

Target of Action

S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO) is the active metabolite of disulfiram . It has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

DETC-MeSO interacts with its targets, the glutamate receptors, by attenuating their activity . This interaction results in a reduction in the excitotoxic damage that can occur in conditions such as stroke . Excitotoxicity is a pathological process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate .

Biochemical Pathways

The primary biochemical pathway affected by DETC-MeSO is the glutamatergic pathway. By acting as a partial antagonist of glutamate receptors, DETC-MeSO can reduce the excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate, which is thought to mediate calcium-dependent neurotoxicity . This is the main cause of the death of neurons in hypoxic–ischemic brain injury .

Pharmacokinetics

It is known that detc-meso is a metabolite of disulfiram, suggesting that it is produced in the body following the administration of disulfiram .

Result of Action

DETC-MeSO has been shown to have a neuroprotective effect. It greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . Levels of the ER stress protein markers p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP significantly decline after DETC-MeSO administration .

Action Environment

The action of DETC-MeSO can be influenced by the environment in which it is administered. For example, in a study where DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model, more neurons were protected and survived under ischemic insult in the presence of DETC-MeSO .

Analyse Biochimique

Biochemical Properties

S-Methyl-N,N-diethylthiocarbamate Sulfone has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes into carboxylic acids . It does not impair cancer cell viability .

Cellular Effects

The compound’s ALDH inhibitory activity does not appear to be the primary mechanism underlying its anti-cancer effects . Instead, these effects are attributed to the impact of a copper-containing metabolite of disulfiram that forms spontaneously in vivo and in cell culture media .

Molecular Mechanism

The anti-cancer activity of S-Methyl-N,N-diethylthiocarbamate Sulfone is believed to involve the aggregation of NPL4, a subunit of the p97/VCP segregase . This mechanism underlies the compound’s preferential cytotoxicity towards BRCA1- and BRCA2-deficient cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of S-Methyl-N,N-diethylthiocarbamate Sulfone in laboratory settings are limited, the compound has been shown to greatly reduce cell death following hypoxia/reoxygenation in primary cortical neuronal culture .

Dosage Effects in Animal Models

In a rat model of stroke, S-Methyl-N,N-diethylthiocarbamate Sulfone was administered subcutaneously for 4 and 8 days, with the first injection occurring 1 hour before or 24 hours after reperfusion . The compound greatly reduced brain infarct size and improved performance on the neuroscore test .

Metabolic Pathways

S-Methyl-N,N-diethylthiocarbamate Sulfone is a metabolite of disulfiram . It inhibits the activity of ALDH, an enzyme involved in the metabolism of aldehydes .

Subcellular Localization

Its parent compound, disulfiram, and its metabolites are known to interact with multiple cellular components, suggesting that S-Methyl-N,N-diethylthiocarbamate Sulfone may also have diverse subcellular targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethylthiocarbamate Sulfone can be synthesized through the oxidation of S-Methyl-N,N-diethylthiocarbamate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the sulfone group .

Industrial Production Methods: The industrial production of S-Methyl-N,N-diethylthiocarbamate Sulfone involves large-scale oxidation reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: S-Methyl-N,N-diethylthiocarbamate can be oxidized to form S-Methyl-N,N-diethylthiocarbamate Sulfone.

Reduction: The sulfone group can be reduced back to the corresponding sulfoxide or thiocarbamate under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: S-Methyl-N,N-diethylthiocarbamate Sulfone.

Reduction: S-Methyl-N,N-diethylthiocarbamate Sulfoxide or S-Methyl-N,N-diethylthiocarbamate.

Substitution: Various substituted thiocarbamates depending on the nucleophile used

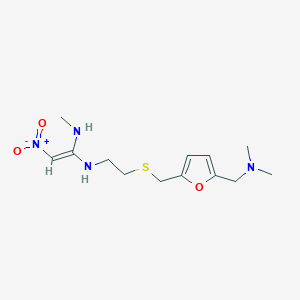

Comparaison Avec Des Composés Similaires

Disulfiram: The parent compound of S-Methyl-N,N-diethylthiocarbamate Sulfone, used in the treatment of alcoholism.

S-Methyl-N,N-diethylthiocarbamate Sulfoxide: Another metabolite of Disulfiram with similar inhibitory effects on ALDH but less potent than the sulfone form.

Diethylthiocarbamate: A related compound with similar chemical structure but different biological activity.

Uniqueness: S-Methyl-N,N-diethylthiocarbamate Sulfone is unique due to its potent and irreversible inhibition of ALDH, making it a valuable tool in both research and therapeutic applications. Its ability to selectively target ALDH and its metabolites distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

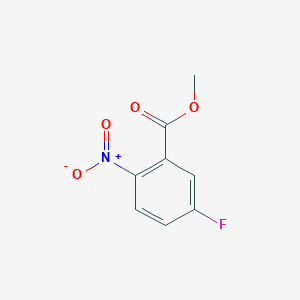

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)

![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)